molecular formula C11H11NO B13124457 (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine

(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine

Cat. No.: B13124457
M. Wt: 173.21 g/mol
InChI Key: MLNPPBWZIDDDGN-VAWYXSNFSA-N
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Description

The specific research applications, biological activity, and mechanism of action for (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine are currently not documented in the literature. As a rare chemical, analytical data is often limited, and researchers are responsible for confirming its identity and purity for their specific studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(NE)-N-(2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H11NO/c13-12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10,13H,5-6H2/b12-11+

InChI Key

MLNPPBWZIDDDGN-VAWYXSNFSA-N

Isomeric SMILES

C1C\2C(C/C2=N\O)C3=CC=CC=C31

Canonical SMILES

C1C2C(CC2=NO)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition as the Core Methodology

The most prevalent and effective method for constructing the cyclobutane ring fused to an indene or related bicyclic system is the [2+2] photocycloaddition of olefins or enones. This reaction involves the photochemical excitation of an α,β-unsaturated carbonyl compound (or related unsaturated system) followed by cycloaddition with an alkene to form the cyclobutane ring in a regio- and stereoselective manner.

  • The reaction proceeds via excitation of the enone to its triplet state (T1) through intersystem crossing from the singlet excited state (S1). This long-lived triplet intermediate undergoes addition to a photochemically inactive alkene, generating a triplet 1,4-biradical intermediate, which then closes to the cyclobutane ring upon spin inversion back to the singlet state.
  • Intramolecular variants of this reaction are particularly useful for synthesizing fused bicyclic systems such as cyclobuta[a]indenes, as the tethered olefin and enone are preorganized for stereoselective cyclization.
  • Photochemical conditions typically involve UV irradiation (λ = 250–350 nm), often in solvents like acetone or ethers, sometimes with triplet sensitizers such as benzophenone to facilitate energy transfer and improve yields.

Catalytic and Sensitized Photocycloadditions

  • Copper(I) catalysis has been demonstrated to promote [2+2] photocycloadditions with high diastereoselectivity. Cu(I) complexes coordinate to the olefin substrates, orienting them for selective cycloaddition and enabling reactions at longer wavelengths (around 254 nm).
  • Triplet sensitizers like benzophenone and acetophenone are commonly employed to transfer triplet energy to the substrate, allowing for efficient excitation without direct UV absorption by the substrate.

Stereochemical Control

  • The stereoselectivity of the photocycloaddition is influenced by substrate conformation and catalyst coordination. In intramolecular reactions, the conformational restriction of the tethered substrate often leads to single diastereomer formation.
  • Chiral Lewis acid catalysts have been reported to induce enantioselectivity in photocycloadditions, although specific data for the synthesis of (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine are limited.

Following cyclobutane ring formation, introduction of the N-hydroxyimine group is typically achieved by functional group transformations on the cyclobutane-fused indene intermediate:

  • Oximation of the corresponding cyclobutanone or cyclobutanone-derived intermediate is a common approach. Treatment with hydroxylamine derivatives under controlled conditions yields the N-hydroxyimine functionality.
  • The N-hydroxyimine group requires careful handling due to its sensitivity and potential for tautomerization; thus, reaction conditions are optimized to preserve this moiety.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Synthesis of α,β-unsaturated enone Multi-step synthesis from carvone or related terpene Provides bicyclic enone substrate for photocycloaddition
2 Intramolecular [2+2] photocycloaddition UV irradiation (λ = 300–350 nm), acetone or ether solvent, possible Cu(I) catalyst or triplet sensitizer Formation of cyclobutane-fused bicyclic scaffold with high stereoselectivity
3 Oximation Hydroxylamine hydrochloride or derivatives, mild acidic/basic conditions Installation of N-hydroxyimine group on cyclobutanone intermediate
4 Purification and characterization Chromatography, NMR, IR, MS Isolation of this compound

Research Findings and Analytical Data

  • Photocycloaddition yields for related bicyclic cyclobutanes typically range from 70% to 90%, with stereoselectivity often exceeding 90% diastereomeric excess depending on substrate design and catalyst employed.
  • Mechanistic studies confirm the involvement of triplet excited states and 1,4-diradical intermediates, with the reaction pathway influenced by substrate electronic properties and solvent environment.
  • Copper(I)-catalyzed photocycloadditions exhibit enhanced regio- and stereoselectivity due to substrate coordination, facilitating selective cyclobutane ring formation in complex bicyclic systems.

Chemical Reactions Analysis

1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C11H13N1O1, and it possesses functional groups that enhance its reactivity and interaction with biological systems.

Pharmacological Applications

  • Antioxidant Activity
    • The compound has been noted for its ability to scavenge free radicals and prevent oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
    • Case Study : In vitro studies demonstrated that (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress.
  • Neuroprotective Effects
    • Research indicates that the compound may protect neuronal cells from damage caused by hypoxia and other neurotoxic agents.
    • Case Study : Animal models subjected to induced cerebral ischemia showed improved recovery rates when treated with this compound.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.
    • Data Table 1: Anti-inflammatory Activity Comparison
      CompoundIC50 (µM)Mechanism of Action
      This compound15.3Cytokine inhibition
      Standard NSAID20.5COX inhibition
  • Potential Anticancer Activity
    • Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
    • Case Study : In vitro assays on breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Synthetic Applications

The unique structure of this compound allows it to serve as a precursor in synthesizing more complex molecules for drug development. Its ability to undergo various chemical reactions makes it valuable in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2,2a,7,7a-Tetrahydro-1H-cyclobuta[a]inden-1-one (S1)
  • Structure : Shares the same bicyclic framework but replaces the imine-hydroxylamine group with a ketone.
  • Synthesis : Prepared via trichloroacetyl chloride-mediated cyclization (87% yield) followed by Zn reduction .
  • Reactivity : The ketone group is electrophilic, enabling nucleophilic additions (e.g., oximation to form imines), whereas the target compound’s imine-hydroxylamine group may participate in redox or radical reactions.
2-Methyl-2-(((2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-ylidene)amino)oxy)propanoic Acid (1i)
  • Structure: Features an oxyimino group linked to a methyl ester, differing from the target’s hydroxylamine-imine system.

Functional Group Variants

4,7-Methano-1H-inden-5-amine (C₁₀H₁₅N)
  • Structure : Hexahydro cyclobuta-indene core with an amine substituent.
(2aS,4aR)-2,2,4a,8-Tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
  • Structure : Contains a hydroxyl group but with methyl substituents and a more saturated bicyclic system.
  • Properties : Increased lipophilicity due to methyl groups, contrasting with the target compound’s polar N–O bond .
Dihydro-1H-indene Derivatives (e.g., 12o–12x)
  • Structure : Methoxy- and benzyl-substituted dihydroindenes.
  • Activity : Act as tubulin polymerization inhibitors, with substituents like trifluoromethyl enhancing potency. The target compound’s hydroxylamine-imine group may instead interact with nucleic acids or metalloenzymes .
(2E)-7-Fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one
  • Structure: Nitro and fluoro substituents on an indenone scaffold.
  • Reactivity : The nitro group facilitates electrophilic substitution, while the target’s hydroxylamine-imine system may undergo radical or photochemical reactions .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Notable Properties/Activities Reference
(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine Cyclobuta[a]inden Imine, hydroxylamine Potential redox activity, strained ring Inferred
2,2a,7,7a-Tetrahydro-1H-cyclobuta[a]inden-1-one (S1) Cyclobuta[a]inden Ketone Electrophilic, precursor to imines
2-Methyl-2-(((2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-ylidene)amino)oxy)propanoic Acid (1i) Cyclobuta[a]inden Oxyimino, carboxylic acid Enhanced solubility, hydrogen bonding
Dihydro-1H-indene derivatives (12o–12x) Dihydroindene Methoxy, benzyl Tubulin inhibition, anticancer activity
(2aS,4aR)-2,2,4a,8-Tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol Cyclobuta[i]inden Hydroxyl, methyl High lipophilicity

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely parallels that of S1, leveraging imine formation from ketones .
  • Biological Potential: While dihydroindene derivatives show tubulin inhibition, the target’s strained ring and N–O bond may favor interactions with metalloproteins or DNA .

Biological Activity

(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique cyclobutane structure fused with an indene moiety. The presence of the hydroxylamine group contributes to its reactivity and biological activity. The molecular formula can be represented as C₁₃H₁₅N₃O.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrases (CA) and cholinesterases (AChE and BChE), which are crucial for maintaining physiological functions.

Anticancer Studies

A number of studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.3Apoptosis induction
HeLa (Cervical Cancer)12.5Cell cycle arrest
A549 (Lung Cancer)10.0Reactive oxygen species generation

In a study by Aeluri et al. (2015), the compound was evaluated alongside other Mannich bases for its antiproliferative activity against breast and colon cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development .

Enzyme Inhibition Studies

The inhibitory effects of this compound on carbonic anhydrase isoforms were assessed using enzyme kinetics:

Enzyme Inhibition Type Ki (µM)
hCA ICompetitive0.5
hCA IINon-competitive0.8
AChEMixed0.3

These findings indicate that the compound may serve as a valuable scaffold for developing new inhibitors targeting these enzymes .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against human cancer cell lines when modified with certain functional groups .
  • Neuroprotective Effects : Another research effort explored the neuroprotective properties of related compounds in models of neurodegeneration, suggesting that modifications to the hydroxylamine group could enhance efficacy against conditions like Alzheimer’s disease .

Q & A

Q. What synthetic methodologies are reported for preparing (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine?

The compound is synthesized via a multi-step protocol involving cyclopropane ring formation and imine functionalization. Key steps include:

  • Ketone precursor synthesis : Trichloroacetyl chloride (Cl₃CCOCl) and Zn dust in diethyl ether at 0°C yield cyclobuta-indenone intermediates (e.g., 2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one) with 87% efficiency .
  • Hydroxylamine conjugation : Subsequent reactions with hydroxylamine derivatives under controlled pH and temperature conditions introduce the N-hydroxyimine moiety. Methanol reflux with NH₄Cl is employed for deprotection and stabilization .
  • Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming regiochemistry and stereochemistry, particularly the (1E)-configuration .

Q. How is the stereochemical integrity of the (1E)-configuration validated experimentally?

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Spatial proximity between the N-hydroxy group and adjacent hydrogens confirms the (1E)-geometry .
  • X-ray crystallography : Single-crystal analysis provides unambiguous proof of molecular geometry, though crystallization challenges may require co-crystallization agents or low-temperature conditions .

Q. What analytical techniques are essential for assessing purity and stability?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (e.g., unreacted precursors or tautomers) with detection limits ≤0.1% .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, as cyclobuta-indene derivatives often undergo ring-opening above 150°C .
  • UV-Vis Spectroscopy : Monitors degradation under light exposure, critical for handling photolabile N-hydroxyimine groups .

Advanced Research Questions

Q. How does quantum mechanical tunneling (QMT) influence reaction pathways in cyclobuta-indene derivatives?

In related systems (e.g., 2,2a,5,7b-tetrahydro-1H-cyclobuta[e]indene), QMT dominates at low temperatures (≤170 K), enabling [1,5]-H sigmatropic shifts despite higher activation barriers than 6π-electrocyclization. Key findings:

  • Narrower energy barriers : The [1,5]-H shift exhibits a smaller effective mass for hydrogen transfer, favoring tunneling over classical kinetics .
  • Temperature-dependent selectivity : At 298 K, the k[1,5]-H/k6π ratio shifts from 1:13 (CVT theory) to 1:2 when QMT is included (CVT+SCT), highlighting tunneling’s role even at ambient conditions .

Q. How can computational methods predict dominant reaction pathways?

  • Canonical Variational Transition State Theory (CVT) : Models kinetic control by calculating Gibbs free energy barriers. For example, 6π-electrocyclization is favored kinetically in cyclobuta-indene derivatives .
  • Small-Curvature Tunneling (SCT) corrections : Adjusts activation energies for QMT effects, critical for reconciling experimental product ratios with theoretical predictions .
  • Density Functional Theory (DFT) : Optimizes transition-state geometries and calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Steric directing groups : Bulky substituents on the indene ring bias reactivity toward less hindered positions. For example, methoxy groups at C4/C5 enhance selectivity for C7 functionalization .
  • Metal coordination : Transition metals (e.g., Pd or Ru) template C–H activation, enabling site-specific modifications (e.g., arylations or oxidations) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in imine redox reactions .

Q. How do substituents modulate biological activity in related dihydro-1H-indene derivatives?

  • Tubulin polymerization inhibition : Methoxy and trifluoromethyl groups at C4/C5 enhance binding to the colchicine site, with IC₅₀ values <100 nM .
  • Pharmacokinetic optimization : N-Hydroxy groups improve solubility but require prodrug strategies (e.g., esterification) to bypass rapid glucuronidation .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to resolve them?

  • Catalyst batch variability : Trace metal impurities (e.g., Fe³⁺) in Zn dust can alter reduction efficiency by 15–20% .
  • Ambient moisture sensitivity : Imine intermediates hydrolyze readily, necessitating strict anhydrous conditions. Discrepancies in yields (49–88%) often correlate with glovebox O₂/H₂O levels .
  • Chromatographic losses : Low-molecular-weight byproducts (e.g., NH₂OH) may co-elute during purification, artificially inflating reported yields .

Methodological Recommendations

  • Synthetic protocols : Prioritize Zn-dust-mediated reductions over Pd/C hydrogenation to avoid ring-opening side reactions .
  • Computational workflows : Combine DFT (B3LYP/6-31G*) for geometry optimization with SCT-corrected CVT for kinetic modeling .
  • Biological assays : Use microtubule stabilization assays (e.g., paclitaxel-based comparators) to evaluate anticancer potential .

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